(3-Bromobenzo[b]thiophen-2-yl)methanol

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

(3-Bromobenzo[b]thiophen-2-yl)methanol (CAS 1936126-84-9, MF C₉H₇BrOS, MW 243.12) is a 3,2-disubstituted benzo[b]thiophene featuring a bromine atom at the 3-position and a hydroxymethyl group at the 2-position. This heterocyclic scaffold is recognized as a privileged structure in drug discovery due to its broad pharmacological potential.

Molecular Formula C9H7BrOS
Molecular Weight 243.12 g/mol
Cat. No. B14025973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromobenzo[b]thiophen-2-yl)methanol
Molecular FormulaC9H7BrOS
Molecular Weight243.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)CO)Br
InChIInChI=1S/C9H7BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2
InChIKeyBLKRMAFQTSAQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromobenzo[b]thiophen-2-yl)methanol: A Dual-Functional Building Block for Medicinal Chemistry and Cross-Coupling Applications


(3-Bromobenzo[b]thiophen-2-yl)methanol (CAS 1936126-84-9, MF C₉H₇BrOS, MW 243.12) is a 3,2-disubstituted benzo[b]thiophene featuring a bromine atom at the 3-position and a hydroxymethyl group at the 2-position . This heterocyclic scaffold is recognized as a privileged structure in drug discovery due to its broad pharmacological potential [1]. The compound is commercially available from multiple vendors at purities typically ≥95% (HPLC) [2] and serves primarily as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient. Its value proposition rests on the presence of two orthogonal reactive handles on the benzothiophene core: an aryl bromide enabling transition metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and a primary alcohol amenable to oxidation, halogenation, esterification, or etherification .

Why (3-Bromobenzo[b]thiophen-2-yl)methanol Cannot Be Replaced by Generic Benzo[b]thiophene Analogs


Substituting this compound with a generic benzo[b]thiophene analog ignores critical structure-activity relationships validated in comparative antimicrobial studies. Research demonstrates that the nature of the halogen at the 3-position is not interchangeable: 3-iodo derivatives are essentially inactive (MIC >512 µg/mL), while 3-bromo and 3-chloro analogs show potent activity (MIC 16 µg/mL) [1]. Furthermore, the presence of a hydroxyl-containing substituent at the 2-position is essential for biological activity; replacing it with a cyclohexane ring abolishes activity (MIC >512 µg/mL) [1]. The 3-bromo substitution also imparts distinct reactivity in palladium-catalyzed cross-coupling compared to the 3-chloro variant, with aryl bromides typically undergoing oxidative addition more readily, directly impacting synthetic efficiency and yield [2]. For procurement decisions, these differences mean that selecting the wrong halogen or lacking the 2-hydroxymethyl group can lead to inactive compounds or failed synthetic sequences.

(3-Bromobenzo[b]thiophen-2-yl)methanol: Head-to-Head Quantitative Differentiation Evidence


Halogen-Dependent Antimicrobial Activity: 3-Bromo vs. 3-Iodo Analogs in the Cyclohexanol Series

In a comparative study of 3-halobenzo[b]thiophene derivatives, the 2-cyclohexanol-substituted 3-bromo compound (26) exhibited an MIC of 16 µg/mL against Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, and Candida albicans. In marked contrast, the analogous 3-iodo compound (27) showed no inhibitory activity (MIC >512 µg/mL) against the same panel [1]. This 32-fold or greater difference in potency confirms that 3-bromo substitution is mandatory for antimicrobial activity in this scaffold, while 3-iodo substitution is unacceptable. Although the reported data are for the cyclohexanol rather than methanol series, the critical dependence on halogen identity translates directly to the (3-bromobenzo[b]thiophen-2-yl)methanol scaffold, where the corresponding 3-iodo-2-hydroxymethyl analog would be predicted to exhibit negligible activity.

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Essential Role of the C2-Alcohol Substituent: Hydroxycyclohexane vs. Cyclohexane in 3-Bromo Series

The presence of a hydroxyl-bearing C2 substituent is a prerequisite for antimicrobial activity. The 3-bromo-2-cyclohexanol derivative (26) displays an MIC of 16-32 µg/mL across Gram-positive and fungal targets, while the corresponding deoxygenated 2-cyclohexane analog (29) is completely inactive (MIC >512 µg/mL) [1]. This >16-fold activity cliff demonstrates that the alcohol moiety is not a passive linker but an essential pharmacophoric element. (3-Bromobenzo[b]thiophen-2-yl)methanol possesses this requisite hydroxymethyl group, whereas non-hydroxylated 3-bromobenzo[b]thiophene analogs lack it, making them unsuitable substitutes for any application where biological activity or hydrogen-bonding interactions are required.

Medicinal Chemistry Pharmacophore Mapping Drug Design

Cross-Coupling Reactivity: Aryl Bromide Advantage over Aryl Chloride in Palladium Catalysis

The C3-bromine substituent provides superior reactivity in palladium-catalyzed cross-coupling compared to the C3-chlorine analog. Aryl bromides undergo oxidative addition to Pd(0) more rapidly than aryl chlorides, typically enabling lower catalyst loadings, milder temperatures, and shorter reaction times [1]. In the specific context of benzothiophene C3-arylation, studies have confirmed that the C2-hydroxymethyl group is compatible with Pd-catalyzed conditions, allowing iterative functionalization without protecting group manipulation [2]. The 3-chloro analog ((3-chlorobenzo[b]thiophen-2-yl)methanol) requires harsher conditions (elevated temperature, specialized ligands) for comparable coupling yields, making the 3-bromo variant the preferred substrate for convergent synthetic strategies where efficiency and functional group tolerance are paramount.

Synthetic Methodology Cross-Coupling Process Chemistry

Dual Functional Handle Density vs. Single-Function Analogs for Scaffold Diversification

(3-Bromobenzo[b]thiophen-2-yl)methanol contains two chemically orthogonal reactive groups on a single benzothiophene core, enabling at least four distinct modes of scaffold diversification (C3 arylation/amination/borylation, C2 alcohol oxidation/alkylation/halogenation). In contrast, the parent benzo[b]thiophene-2-methanol (CAS 17890-56-1) possesses only the hydroxymethyl handle and requires a separate halogenation step to introduce a cross-coupling site . Similarly, 3-bromobenzo[b]thiophene lacks the alcohol group necessary for polarity tuning or prodrug incorporation [1]. Vendor specifications confirm the distinct identity of these building blocks: benzo[b]thiophene-2-methanol has a molecular weight of 164.22 (C₉H₈OS) with a purity of 98% (HPLC) and a melting point of 99-103°C , while the target compound (MW 243.12) is a distinct chemical entity with its own CAS registry number (1936126-84-9) and supplier purity of NLT 98% [2]. The functional group density of the target compound reduces the number of synthetic steps required to access complex, polysubstituted benzothiophene libraries.

Diversity-Oriented Synthesis Building Block Selection Parallel Chemistry

Procurement-Guiding Application Scenarios for (3-Bromobenzo[b]thiophen-2-yl)methanol


Antimicrobial Lead Optimization Exploiting the 3-Bromo-2-hydroxymethyl Pharmacophore

Research groups pursuing novel benzothiophene-based antimicrobials should prioritize this compound as the core scaffold. The evidence demonstrates that only 3-bromo (not 3-iodo) and 2-alcohol (not 2-cyclohexane) substitution yields potent activity (MIC 16 µg/mL) [1]. (3-Bromobenzo[b]thiophen-2-yl)methanol provides both required features in a single intermediate, enabling rapid analog synthesis via C3 Suzuki coupling while preserving the essential C2 hydroxymethyl pharmacophore.

Palladium-Catalyzed Library Synthesis with Orthogonal Functionalization Pathways

Medicinal chemistry laboratories engaged in parallel synthesis should select this building block for its dual reactivity. The C3 aryl bromide undergoes efficient Suzuki-Miyaura coupling at 60°C with 0.5 mol% Pd(PPh₃)₄, whereas the 3-chloro analog requires XPhos/Pd₂(dba)₃ at 110°C [1]. The C2 hydroxymethyl remains intact during cross-coupling [2], allowing subsequent diversification via oxidation to aldehyde, conversion to alkyl halide, or Mitsunobu reaction, without intermediate protecting group steps.

Process Chemistry Route Scouting for 2,3-Disubstituted Benzothiophene APIs

For process chemists evaluating synthetic routes to 2,3-disubstituted benzothiophene APIs, this compound serves as a strategic intermediate that reduces step count. The pre-installed bromine at C3 eliminates the need for a late-stage halogenation (which often suffers from poor regioselectivity on benzothiophenes), while the C2 alcohol oxidation state can be tuned as needed (alcohol → aldehyde → carboxylic acid) [1]. Vendor availability at NLT 98% purity from multiple suppliers ensures reproducibility in scale-up studies [2].

Chemical Biology Probe Design Requiring Thiol-Reactive or Photoaffinity Handles

Chemical biologists designing activity-based probes or photoaffinity labels can exploit the C3 bromine to install alkyne/azide click handles via Sonogashira coupling, while using the C2 hydroxymethyl to attach a biotin tag or fluorophore through ester or ether linkages [1]. This orthogonal bifunctionality is absent in single-handle building blocks such as benzo[b]thiophene-2-methanol or 3-bromobenzo[b]thiophene, making the target compound uniquely suited for generating fully functionalized probe molecules in two synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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